3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridazine ring, a piperidine ring, and an imidazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Imidazole Moiety: The imidazole ring is synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Benzoylation: The imidazole derivative is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Piperidine Ring Formation: The benzoylated imidazole is reacted with piperidine to form the piperidine ring.
Pyridazine Ring Formation: Finally, the piperidine derivative is reacted with a suitable pyridazine precursor under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole or pyridazine derivatives.
Substitution: Formation of substituted imidazole or pyridazine derivatives.
Scientific Research Applications
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving imidazole and pyridazine pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The imidazole moiety is known to interact with heme-containing enzymes, while the pyridazine ring can interact with various receptors.
Comparison with Similar Compounds
Similar Compounds
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridine: Similar structure but with a pyridine ring instead of pyridazine.
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.
Uniqueness
3-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both imidazole and pyridazine rings allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)14-24-13-10-21-15-24)25-11-7-18(8-12-25)27-19-2-1-9-22-23-19/h1-6,9-10,13,15,18H,7-8,11-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSYKYYSZBYYHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.